(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine

Chiral amine basicity Salt selection Chromatographic retention

Researchers requiring a rigid, enantiopure 1-aminotetralin scaffold often face limited late-stage diversification options with the unsubstituted parent amine. The 6-chloro substituent on (1S)-6-chloro-1,2,3,4-tetrahydronaphthylamine overcomes this bottleneck, providing a versatile handle for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling. - Enables parallel SAR library synthesis at the 6-position without additional halogenation steps. - Reduced amine basicity (pKa ~9.17) facilitates selective Boc protection. - Available as free base (CAS 1213007-43-2) or recommended HCl salt (CAS 2055848-85-4) for accurate gravimetric dispensing.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Cat. No. B8052649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=C(C=C2)Cl)N
InChIInChI=1S/C10H12ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m0/s1
InChIKeyMBBWLMFFVWVGIC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evaluating (1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine for Chiral Amine Pipelines


(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine is a chiral primary amine built on a 1,2,3,4-tetrahydronaphthalene scaffold with a single chlorine substituent at the 6-position. Its molecular formula is C₁₀H₁₂ClN and its molecular weight is 181.66 g/mol . The compound belongs to the 1-aminotetralin family, a class of rigid, bicyclic chiral amines widely employed as resolving agents, chiral auxiliaries, and advanced building blocks for active pharmaceutical ingredients (APIs) . The (1S) enantiomer is commercially supplied as both the free base (CAS 1213007-43-2) and the hydrochloride salt (CAS 2055848-85-4), the latter offering improved ambient stability and easier weighing [1].

Scaffold
Chiral 1-aminotetralin with 6-Cl diversification handle
Stereochemistry
(1S) enantiomer for chiral auxiliary and resolving-agent workflows
Procurement Form
Hydrochloride salt supports ambient storage and defined stoichiometry

Why the Parent Amine Cannot Replace (1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine


The closest in-class analog, (S)-1,2,3,4-tetrahydronaphthalen-amine (CAS 23357-52-0), lacks the 6-chloro substituent. This structural difference produces measurable shifts in physicochemical properties that directly affect synthetic utility and downstream processing. The chlorine atom lowers the amine's basicity and simultaneously provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) that the unsubstituted parent cannot participate in [1]. Interchanging the two compounds would eliminate the possibility of late-stage C–C or C–N bond formation at the 6-position, a critical limitation in medicinal chemistry campaigns where the chloro substituent is retained as a diversification point through multiple synthetic steps.

(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine
(S)-1,2,3,4-Tetrahydronaphthalen-1-amine (unsubstituted parent)
Chlorine substitution lowers amine basicity (ΔpKa ~0.22) and enables Pd-catalyzed cross-coupling. The parent amine lacks this synthetic handle; interchange eliminates late-stage C–C/C–N bond formation at the 6-position and alters salt-formation and purification behavior.

Quantitative Comparison: (1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine vs. (S)-1-Aminotetralin


Impact of Reduced Amine Basicity on Salt Formation and Purification

The electron-withdrawing chlorine substituent at the 6-position measurably reduces the basicity of the primary amine relative to the unsubstituted parent. The predicted pKa of (1S)-6-chloro-1,2,3,4-tetrahydronaphthylamine is 9.17±0.20, compared to 9.39±0.20 for (S)-1,2,3,4-tetrahydronaphthalen-1-amine . This ΔpKa of approximately 0.22 units corresponds to a roughly 1.66-fold difference in proton affinity, which can influence salt stoichiometry, aqueous solubility of the hydrochloride salt, and retention time in reversed-phase preparative HPLC purifications—parameters that directly affect manufacturing cost and purity profiles when the compound is used as an intermediate.

Reduced Amine Basicity
Cross-study comparable
ΔpKa ≈ 0.22 (1.66-fold Kb difference)
9.17 ± 0.20 vs 9.39 ± 0.20 (predicted)
Supports salt-form and purification condition selection
Predicted values (ACD/Labs); may vary with measurement method
Chiral amine basicity Salt selection Chromatographic retention

Physical Handling Implications of Higher Boiling Point and Density

The 6-chloro substitution increases molecular weight and polarizability, resulting in a predicted boiling point elevation of approximately 36°C and a density increase of roughly 0.13–0.16 g/cm³ versus the unsubstituted analog. Predicted boiling point (atmospheric pressure): 285.5±40.0°C for the chloro compound compared to 249.6°C (measured) for (S)-1,2,3,4-tetrahydronaphthalen-1-amine . Predicted density: 1.166±0.06 g/cm³ versus 1.010–1.035 g/cm³ (measured) for the parent . These shifts are sufficiently large to alter distillation cut points, solvent-displacement behavior in large-scale reactors, and Shipping/Storage classification requirements.

Boiling Point & Density Shift
Cross-study comparable
ΔBP ≈ +36°C; ΔDensity ≈ +0.13–0.16 g/cm³
285.5°C vs 249.6°C; 1.166 vs 1.010–1.035 g/cm³
Process-scale distillation and storage-volume ratios may shift
Target predicted; comparator measured at 760 mmHg
Large-scale distillation Solvent displacement Physical property specification

Cross-Coupling Diversification Enabled by 6-Chloro Substituent

The aryl chloride moiety at the 6-position serves as an electrophilic coupling partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the construction of C–C and C–N bonds at that position [1]. The unsubstituted (S)-1,2,3,4-tetrahydronaphthalen-1-amine lacks this functional handle and cannot undergo such transformations without prior, often low-yielding, electrophilic aromatic substitution. In the broader tetrahydronaphthalene class, 6-chloro-substituted derivatives have been explicitly utilized as intermediates in the synthesis of sigma receptor ligands and serotonin receptor modulators, with the chlorine retained as a diversification point through multiple synthetic steps [2].

Cross-Coupling Handle
Class-level inference
Target: Aryl-Cl present (Suzuki/Buchwald-competent) Parent: No halogen handle (requires pre-functionalization)
Enables late-stage diversification; eliminates 1–2 synthetic steps
Class-level inference from 6-Cl-tetralin medicinal chemistry literature
Late-stage functionalization Suzuki-Miyaura coupling Medicinal chemistry diversification

Hydrochloride Salt: Defined Stoichiometry and Storage Stability

The hydrochloride salt of (1S)-6-chloro-1,2,3,4-tetrahydronaphthylamine (CAS 2055848-85-4, molecular formula C₁₀H₁₃Cl₂N, molecular weight 218.12 g/mol) is a crystalline solid with defined stoichiometry [1]. In contrast, the free base (CAS 1213007-43-2) is typically supplied as a liquid or low-melting solid that may absorb atmospheric CO₂ over time, forming variable amounts of carbamate. The hydrochloride salt eliminates this variability, ensuring that the mass of active amine delivered per unit weight remains constant over extended storage periods. Supplier specifications for the hydrochloride salt typically indicate ambient temperature storage conditions [1], whereas the free base may require cold storage under inert atmosphere.

Salt Stoichiometry & Stability
Supporting evidence
HCl salt: crystalline solid, MW 218.12, ambient storage
Free base: liquid/low-melting solid, MW 181.66, cold/inert storage
Defined stoichiometry supports consistent mass accountability
Supplier datasheet descriptions; quantitative degradation data not available
Salt selection Weighing accuracy Long-term storage

Procurement Scenarios: (1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine


SAR Expansion Around Tetrahydronaphthalene Core

Medicinal chemistry teams building SAR libraries around a 1-aminotetralin pharmacophore can use the 6-chloro substituent as a diversification point for parallel Suzuki-Miyaura or Buchwald-Hartwig coupling reactions. As discussed in Section 3, the chlorine atom allows late-stage introduction of aryl, heteroaryl, or amine diversity without additional halogenation steps [1]. The reduced pKa (9.17 vs. 9.39) may also facilitate selective Boc-protection of the primary amine in the presence of other basic functionalities.

Chiral Resolution and Asymmetric Synthesis

The (1S) enantiomer serves as a chiral building block for diastereomeric salt resolution or as a chiral auxiliary in asymmetric synthesis. The 6-chloro substitution increases molecular weight and alters solubility characteristics relative to the unsubstituted (S)-1-aminotetralin, which can improve diastereomeric salt crystallinity and facilitate enantiomeric enrichment by preferential crystallization, as documented for the broader 1-aminotetralin class [2].

Process Scale-Up Feasibility

The hydrochloride salt form (CAS 2055848-85-4) is the recommended procurement form for kilo-lab and pilot-plant campaigns. Its defined stoichiometry eliminates the amine-content variability associated with free-base liquid forms, enabling accurate molar calculations for subsequent reactions [3]. The elevated boiling point (285.5°C predicted) and higher density (1.166 g/cm³) relative to the parent amine mean that solvent-swap and distillation protocols developed for the unsubstituted analog will require parameter adjustments.

CNS Agent Synthesis via 6-Substitution

6-Chloro-substituted tetrahydronaphthalene derivatives have demonstrated biological activity at sigma receptors and monoamine transporters in published pharmacological studies. While direct activity data for (1S)-6-chloro-1,2,3,4-tetrahydronaphthylamine itself are not publicly available, the compound serves as a direct precursor for synthesizing 1-amino-6-aryl/heteroaryl-tetrahydronaphthalene analogs via cross-coupling at the chlorine position, a strategy employed in the development of serotonin receptor modulators and dopamine synthesis modulators [4].

Application
Selection Property
Validation Focus
SAR library expansion
6-Cl diversification handle
Cross-coupling reactivity and selective N-protection
Chiral resolution & asymmetric synthesis
(1S) enantiomer with altered solubility
Diastereomeric salt crystallinity and enrichment
Process scale-up feasibility
Hydrochloride salt with defined stoichiometry
Mass accountability and distillation parameter adjustment
CNS agent precursor synthesis
6-position cross-coupling entry
6-Aryl/heteroaryl analog construction for receptor studies
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